(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
CAS No.: 195067-07-3
Cat. No.: VC0067326
Molecular Formula: C6H10O4
Molecular Weight: 146.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195067-07-3 |
|---|---|
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.142 |
| IUPAC Name | methyl (2S)-5-hydroxyoxolane-2-carboxylate |
| Standard InChI | InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5?/m0/s1 |
| Standard InChI Key | KOWHOSVTTHKXKE-ROLXFIACSA-N |
| SMILES | COC(=O)C1CCC(O1)O |
Introduction
Chemical Identity and Properties
Molecular Identification
(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is a substituted tetrahydrofuran derivative with precisely defined stereochemistry. The compound has been assigned the CAS registry number 195067-07-3, which uniquely identifies it in chemical databases and literature. Its molecular formula is C6H10O4, corresponding to a molecular weight of 146.142 g/mol. The IUPAC name "methyl (2S)-5-hydroxyoxolane-2-carboxylate" provides the standardized nomenclature, where oxolane refers to the tetrahydrofuran ring system. This systematic naming clearly identifies the positions and nature of the functional groups as well as the stereochemistry at the 2-position.
| Property | Value |
|---|---|
| CAS Number | 195067-07-3 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.142 g/mol |
| IUPAC Name | methyl (2S)-5-hydroxyoxolane-2-carboxylate |
| Standard InChI | InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5?/m0/s1 |
| Standard InChIKey | KOWHOSVTTHKXKE-ROLXFIACSA-N |
| SMILES | COC(=O)C1CCC(O1)O |
| Synonyms | 2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester,(2S)-(9CI) |
| PubChem ID | 45090055 |
Applications and Uses
Role in Organic Synthesis
(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate serves primarily as a building block in organic synthesis due to its bifunctional nature and defined stereochemistry. The presence of both a hydroxyl group and a carboxylate ester on a chiral tetrahydrofuran ring makes it particularly valuable for constructing more complex molecules with specific stereochemical requirements. The hydroxyl group can serve as a nucleophile or be further functionalized, while the ester group can participate in various transformations including reductions, transesterifications, and amidations.
The compound's utility in organic synthesis is enhanced by the growing importance of stereochemically pure building blocks in pharmaceutical research, where single enantiomers often exhibit significantly different biological activities. The defined (S)-stereochemistry at the 2-position makes this compound valuable for asymmetric synthesis applications where stereochemical control is critical.
Related Compounds and Comparative Studies
Structural Analogs
Several structural analogs would be related to (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate, including:
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The (2R) stereoisomer with inverted configuration at the 2-position
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Compounds with different ester groups (ethyl, propyl, etc.) replacing the methyl ester
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Derivatives with the hydroxyl group at different positions of the tetrahydrofuran ring
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Compounds with additional substituents on the tetrahydrofuran ring
Search result describes substituted thymidines containing tetrahydrofuran structures with various configurations and substitution patterns, demonstrating the diversity of tetrahydrofuran derivatives in biochemical research . These related structures provide context for understanding the potential reactivity and applications of our target compound.
Current Research and Future Directions
Ongoing Research Areas
Research on tetrahydrofuran derivatives, including compounds like (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate, continues to be active in several areas. Current research likely focuses on:
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Development of more efficient and stereoselective synthesis methods
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Exploration of their potential as building blocks for complex bioactive molecules
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Investigation of structure-activity relationships in biological systems
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Applications in asymmetric catalysis and stereoselective transformations
The search results suggest ongoing interest in the chemistry of tetrahydrofuran derivatives, particularly those with defined stereochemistry and functional groups that allow further elaboration into more complex structures.
Future Prospects
Future research directions for (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate might include:
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Detailed studies of its reactivity under various conditions to expand its synthetic utility
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Exploration of its potential as a scaffold for developing new pharmaceuticals
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Investigation of catalytic applications leveraging its chiral structure
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Development of more sustainable and efficient synthesis methods
As research in medicinal chemistry increasingly emphasizes the importance of stereochemistry in drug development, chiral building blocks like (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate are likely to become more valuable in pharmaceutical research and development.
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